Allosteric Binding Mode Confirmed by Co-Crystal Structure at 3.15 Å Resolution
IL-17A antagonist 1 binds to a novel allosteric pocket at the interior interface of the IL-17A homodimer, distinct from the orthosteric receptor-binding site. This was validated by a 3.15 Å co-crystal structure (PDB 9D3C) showing two molecules of the compound bound symmetrically within the homodimer cavity [1]. In contrast, LY3509754 (IL-17A inhibitor 1) is an orthosteric inhibitor that directly competes with IL-17RA binding . Macrocyclic IL-17A antagonists from Pfizer also engage a different binding epitope near the receptor interface [2].
| Evidence Dimension | Binding Mode and Structural Resolution |
|---|---|
| Target Compound Data | Allosteric, binds interior homodimer interface; 3.15 Å co-crystal structure |
| Comparator Or Baseline | LY3509754: Orthosteric inhibitor; Pfizer macrocycle: binds near receptor interface; A-9758: RORγt inverse agonist (indirect inhibition) |
| Quantified Difference | Target compound uniquely validated by a high-resolution co-crystal structure of the allosteric complex |
| Conditions | X-ray crystallography; PDB 9D3C |
Why This Matters
A structurally defined allosteric site enables rational SAR optimization and reduces the risk of cross-reactivity with orthosteric inhibitors in screening cascades.
- [1] PDB Entry: 9D3C. Crystal structure of IL-17A in complex with Compound 1 (JNJ627). Deposited: 2025. Resolution: 3.15 Å. View Source
- [2] Binding site elucidation and structure guided design of macrocyclic IL-17A antagonists. ACS Med. Chem. Lett. 2016, 7 (8), 771–776. DOI: 10.1021/acsmedchemlett.6b00122. View Source
